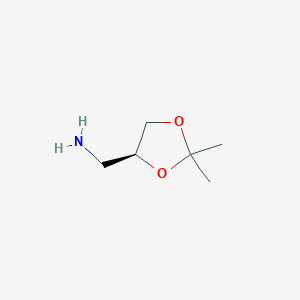

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

描述

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a chiral amine featuring a 1,3-dioxolane ring with two methyl substituents at the 2-position and an aminomethyl group at the 4-position. This compound is part of a broader class of dioxolane derivatives, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their stability and stereochemical versatility. The S-enantiomer is particularly notable for its role in synthesizing bioactive molecules, such as acyclic immucillin inhibitors (e.g., compound 87 in ) . Key properties include:

属性

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYWCSTHVTLOW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003024 | |

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82954-65-2 | |

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine typically involves the reaction of (S)-glycidol with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the epoxide and subsequent formation of the dioxolane ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .

化学反应分析

Types of Reactions

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, alcohols, and various substituted derivatives .

科学研究应用

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The dioxolane ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

相似化合物的比较

Enantiomeric Pair: (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

The R-enantiomer shares identical molecular weight and formula but exhibits distinct stereochemical properties:

Substituent-Modified Analogs

Functional Group Variants

- Hydroxymethyl Derivatives : 4-(Hydroxymethyl)-1,3-dioxolan-2-one (CAS 931-40-8) replaces the amine with a hydroxymethyl group, altering reactivity toward esterification .

- Epoxide Derivatives : 4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane (CAS 1607-37-0) introduces an epoxide group, enabling ring-opening reactions .

Key Research Findings

Stereochemical Influence on Bioactivity

生物活性

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, commonly referred to as (S)-(+)-Solketal, is a compound with significant potential in various biological applications. It has garnered attention for its biochemical properties and its utility in life sciences research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| CAS Number | 22323-82-6 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 188.5 °C at 760 mmHg |

| Flash Point | 80.0 °C |

Biological Activity

(S)-(+)-Solketal exhibits a range of biological activities that make it an interesting subject for further research.

Antitumor Activity

One notable aspect of (S)-(+)-Solketal is its potential as an antitumor agent. Research indicates that it may function as a MEK inhibitor, which is crucial in the MAPK signaling pathway often implicated in cancer proliferation . The compound has shown effectiveness in vitro against various cancer cell lines, suggesting its role in therapeutic strategies for cancer treatment.

The mechanism through which (S)-(+)-Solketal exerts its biological effects involves the inhibition of specific enzymes and pathways critical for cell growth and survival. For instance, studies have demonstrated that it can inhibit protein synthesis at the ribosomal level, similar to other known antitumor agents . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several studies have explored the biological implications of (S)-(+)-Solketal:

- In Vitro Studies : A study conducted on various cancer cell lines revealed that treatment with (S)-(+)-Solketal resulted in significant reductions in cell viability. The IC50 values were determined to be in the micromolar range, indicating potent activity against tumor cells .

- Mechanistic Insights : Further investigation into the compound's mechanism revealed that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis . This pathway is particularly relevant for developing new anticancer therapies.

- Comparative Analysis : In a comparative study with other dioxolane derivatives, (S)-(+)-Solketal was found to have superior antitumor activity compared to its analogs, suggesting unique structural features contribute to its efficacy .

常见问题

Q. What are the standard synthetic routes for (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine, and how is optical rotation used to validate enantiomeric purity?

The compound is synthesized via nucleophilic substitution or condensation reactions, often starting from chiral precursors. For example, it has been prepared from (S)-glyceraldehyde derivatives under acid-catalyzed cyclization . Optical rotation measurements (e.g., values in CHCl₃) are critical for confirming enantiopurity. Discrepancies between observed and literature values (e.g., +4.0 vs. lit. +5.5) may arise from solvent polarity, concentration, or impurities, necessitating cross-validation with chiral HPLC or NMR .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

¹H and ¹³C NMR are used to confirm the dioxolane ring structure and stereochemistry. Key signals include resonances for the methanamine group (~δ 2.5–3.5 ppm) and geminal dimethyl groups on the dioxolane ring (δ ~1.3–1.4 ppm). Comparisons with literature data for coupling constants and splitting patterns help identify stereochemical integrity .

Q. What role does this compound play in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors?

It serves as a chiral intermediate in synthesizing acyclic immucillins, such as (S)-N-benzyl derivatives. The dioxolane ring stabilizes the transition state during enzymatic inhibition, while the methanamine group facilitates nucleophilic displacement reactions in downstream functionalization .

Advanced Research Questions

Q. How can researchers address contradictions in optical rotation data during enantiopurity assessment?

Systematic analysis of solvent effects (e.g., CHCl₃ vs. DMSO), concentration adjustments, and temperature control is essential. For instance, a reported of +4.0 (c 0.69, CHCl₃) vs. lit. +5.5 (c 0.054, CHCl₃) suggests concentration-dependent aggregation. Complementary methods like vibrational circular dichroism (VCD) or X-ray crystallography may resolve ambiguities .

Q. What experimental design considerations are critical for copolymerizing derivatives of this compound with vinyl monomers?

Reactivity ratios (e.g., Alfrey-Price parameters) must be determined to optimize copolymer composition. For example, copolymerization with styrene or acrylates requires initiators like benzoyl peroxide and toluene solvent at 50°C. Inherent viscosity measurements (e.g., 0.45 in DMF) guide molecular weight control .

Q. How does enzymatic esterification enhance the functionalization of this compound?

Lipases (e.g., Candida antarctica Lipase B) enable regioselective acylation of the methanamine group under mild conditions. This avoids racemization and side reactions common in traditional acid-catalyzed methods. Reaction monitoring via TLC or GC-MS ensures high yields (>80%) .

Q. What strategies mitigate side reactions during sulfonylation of the methanamine group?

Dropwise addition of sulfonyl chlorides (e.g., chloromethylsulfonyl chloride) at 0°C in dry DCM, with iPr₂NEt as a base, minimizes exothermic side reactions. Post-reaction purification via aqueous washes (brine, water) and column chromatography removes unreacted reagents .

Q. How can X-ray crystallography validate the stereochemical configuration of derivatives?

Single-crystal X-ray diffraction of Schiff base derivatives (e.g., N-(thiophen-2-ylmethylidene)-methanamine) confirms the (S)-configuration. Data collection at low temperature (100 K) and refinement using SHELXL (CCDC deposition) ensure accuracy .

Q. What analytical challenges arise in quantifying enantiomeric excess (ee) in complex reaction mixtures?

Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. Discrepancies between ee calculated from optical rotation vs. HPLC may indicate matrix interference, requiring mass spectrometry (HRMS) cross-validation .

Q. How is this compound utilized in radiosensitizer development?

It acts as a nitroimidazole precursor in hypoxia-targeting anticancer agents. Functionalization with chloromethylsulfonyl groups enhances DNA alkylation under low-oxygen conditions. In vitro assays (e.g., clonogenic survival) validate radiosensitization efficacy .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。